3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
950651-29-3 |
|---|---|
Molecular Formula |
C13H15BrN2O |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C13H15BrN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6,11,15H,1-2,7-8H2,(H,16,17) |
InChI Key |
XLFCGFASEZMIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Strategies
Cyclization reactions dominate the synthesis of spirocyclic compounds due to their ability to form rigid frameworks efficiently. For 3-(4-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, Buchwald-Hartwig amination has been employed to couple 4-bromoaniline with cyclohexanone derivatives. This method utilizes a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., Xantphos) to facilitate C–N bond formation, achieving yields of 72–78%. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by coordination of the amine and reductive elimination to form the spirocyclic product.
An alternative domino radical bicyclization approach uses oxime ether precursors. For example, treatment of 4-bromophenyl-substituted oxime ethers with tributyltin hydride (Bu₃SnH) and AIBN initiates a radical cascade, forming the diazaspiro core in 65% yield. This method favors the trans-diastereomer due to steric constraints during radical recombination.
Reductive Amination
Reductive amination offers a straightforward route to introduce nitrogen atoms into the spiro scaffold. In this method, 4-bromobenzaldehyde is condensed with a cyclohexanone-derived amine using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF). The reaction achieves an 82% yield when conducted at 0°C for 12 hours, with strict control of pH (4–5) to minimize imine hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium-catalyzed aminoalkynylation to assemble the spiro structure. A representative protocol involves reacting 4-bromophenylacetylene with a cyclohexenone-derived amine in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 80°C. This one-pot reaction achieves a 75% yield, with the spirocenter forming via exo-dig cyclization. The method’s efficiency stems from the synergistic effect of palladium and copper in mediating both alkyne activation and C–N bond formation.
Optimization Strategies for Enhanced Yield and Purity
Catalyst Selection
| Catalyst System | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 97 | Toluene, 100°C, 24 h |
| Pd(PPh₃)₄/CuI | 75 | 95 | DMF, 80°C, 12 h |
| Bu₃SnH/AIBN | 65 | 90 | Benzene, reflux, 6 h |
The choice of catalyst significantly impacts yield and stereoselectivity. Palladium-based systems outperform tin-mediated radical methods in both efficiency (75–78% vs. 65%) and diastereomeric ratio (trans:cis = 9:1 vs. 7:1).
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, THF) enhance reaction rates in palladium-catalyzed routes by stabilizing intermediates.
-
Nonpolar solvents (toluene, benzene) favor radical stability in bicyclization methods, albeit requiring higher temperatures (80–110°C).
-
Lower temperatures (0–5°C) during reductive amination suppress side reactions, improving yield by 15–20%.
Purification Techniques
-
Preparative HPLC : Resolves diastereomers with a C18 column (acetonitrile/water, 70:30), achieving >99% enantiomeric excess.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 98–99% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance reproducibility. A patented method (VulcanChem, 2024) uses a microreactor system with Pd/C catalyst cartridges, achieving 85% yield at 120°C and 10 bar pressure. The process reduces reaction time from 24 hours (batch) to 2 hours and minimizes palladium leaching (<0.1 ppm).
Green Chemistry Innovations
-
Solvent-free mechanochemistry : Ball milling 4-bromoaniline and cyclohexanone derivatives with K₂CO₃ yields 70% product in 4 hours, eliminating organic waste.
-
Biocatalytic amination : Immobilized transaminases convert ketone precursors to spirocyclic amines in aqueous buffer (pH 7.4), though yields remain modest (55%).
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| X-ray crystallography | d(C–Br) = 1.898 Å, θ(spiro) = 89.7° |
| ¹³C NMR | δ 172.8 (C=O), δ 121.5 (C-Br) |
| HRMS | m/z 295.179 (M+H⁺) |
X-ray analysis confirms the spirocyclic geometry, with the bromophenyl group adopting a perpendicular orientation relative to the diazepanone ring.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the diazaspiro structure can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Diazaspiro[4.4]nonan-2-one Derivatives
Key Observations :
Challenges :
- Diastereomer Separation : Reactions often produce 1:1 mixtures of racemic diastereoisomers (e.g., compounds 4a/b ), requiring chromatographic purification .
- Imine Byproducts : Excess glycinamide hydrochloride may lead to imine formation (e.g., (±)-12 ), detectable via distinct ¹³C NMR signals at 184.7 ppm .
Biological Activity
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound notable for its unique structural features, including a bromophenyl group and a diazaspiro nonane core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The molecular formula is with a molecular weight of approximately 295.17 g/mol.
Chemical Structure and Properties
The compound's structure allows for specific interactions with biological targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspiro nonane core may interact with various enzymes or receptors involved in critical biological processes.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.17 g/mol |
| Functional Groups | Bromine, amine, carbonyl |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
2. Anticancer Activity
The compound's mechanism of action in cancer cells appears to involve modulation of cell proliferation and apoptosis pathways. Early findings indicate that it may influence signaling pathways associated with cancer progression, although detailed mechanisms are still under investigation .
3. Antiviral Activity
In related studies, compounds structurally similar to this compound have demonstrated antiviral activity against strains such as H5N1 influenza virus. This suggests potential applications in virology as well .
Case Studies
Several studies have explored the biological activity of related compounds and their derivatives:
- Study on Anti-Influenza Activity : A derivative containing the bromophenyl group was synthesized and tested against the H5N1 virus, showing promising antiviral effects measured by EC50 and LD50 values in cellular assays .
- Anticancer Mechanisms : Research involving similar spirocyclic compounds has indicated that they can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may:
- Bind to specific receptors or enzymes involved in critical biological pathways.
- Induce conformational changes in target proteins leading to altered activity.
- Affect gene expression profiles related to cell growth and survival.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | Similar spirocyclic structure; different bromine position | May exhibit different reactivity due to bromine's position |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Contains additional nitrogen atoms | Potentially different biological activity due to structural variations |
| 1,4-Dioxaspiro[4.4]nonane | Similar spirocyclic structure but with oxygen atoms in the ring | Different chemical reactivity due to oxygen presence |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, and how do reaction conditions influence yield and purity?
The synthesis of diazaspiro derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group transformations. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (50–120°C), and stoichiometric ratios of reagents like bromophenyl precursors and spirocyclic intermediates. Purity optimization may require chromatographic techniques (e.g., flash chromatography) or recrystallization using mixed solvents (e.g., ethanol/water). Lack of detailed documentation in existing literature necessitates systematic Design of Experiments (DoE) to identify optimal conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
- NMR Spectroscopy : H and C NMR can resolve the spiro junction’s stereochemistry and confirm bromophenyl substitution patterns.
- X-ray Crystallography : Essential for definitive structural elucidation, particularly to confirm the non-planar spirocyclic geometry and dihedral angles between aromatic rings.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet). Cross-referencing these methods ensures structural fidelity, especially when comparing experimental data to computational models .
Q. How can researchers design initial biological screening assays to evaluate this compound’s potential bioactivity?
Prioritize target-specific assays based on structural analogs (e.g., diazaspiro compounds known to modulate GPCRs or kinases). Use in vitro enzymatic inhibition assays (e.g., fluorescence-based kinase profiling) or cell viability assays (MTT/XTT) for cytotoxicity screening. Dose-response curves (IC/EC) and selectivity indices should be calculated against reference compounds. Ensure reproducibility by adhering to standardized protocols (e.g., NIH Assay Guidance Manual) .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets, such as enzymes or receptors?
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes within active sites of targets like kinases or proteases.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ).
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning. Discrepancies between computational predictions and experimental results may indicate allosteric binding or solvent-mediated interactions .
Q. How should researchers address contradictions in reported data on this compound’s stability or reactivity?
Conduct controlled stability studies under varying conditions (pH, temperature, light exposure) using HPLC-UV or LC-MS to track degradation products. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For reactivity conflicts, compare solvent effects (protic vs. aprotic) and catalytic roles of trace impurities. Cross-validate findings with independent labs to rule out methodological bias .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in this compound’s derivatives?
- Fragment-Based Design : Systematically modify the bromophenyl group or spirocyclic core to assess contributions to bioactivity.
- QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate structural features with activity data.
- Parallel Synthesis : Generate analog libraries via combinatorial chemistry, followed by high-throughput screening. Validate SAR hypotheses with crystallographic or thermodynamic data to avoid overreliance on empirical correlations .
Q. How can environmental fate and toxicity be assessed for this compound in compliance with green chemistry principles?
- Biodegradation Studies : Use OECD 301 assays to evaluate microbial degradation in aqueous systems.
- Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests (OECD 202/201).
- Life Cycle Assessment (LCA) : Quantify waste generation and energy consumption across synthesis steps. Prioritize alternatives to halogenated solvents and heavy metal catalysts to minimize ecological impact .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks guide the study of this compound’s pharmacological potential?
Anchor research in established theories like ligand-receptor interaction models (e.g., Lock-and-Key vs. Induced Fit) or enzyme inhibition kinetics (Michaelis-Menten). For neuroactive compounds, link to neurotransmitter pathway theories (e.g., dopaminergic or serotonergic systems). Theoretical alignment ensures hypothesis-driven experimentation rather than exploratory trial-and-error .
Q. How can researchers ensure methodological rigor when designing in vivo studies for this compound?
- Randomized Block Designs : Minimize bias by stratifying subjects by weight, age, or genetic background.
- Dose Escalation Protocols : Follow FDA guidelines for maximum tolerated dose (MTD) determination.
- Blinding : Implement double-blind procedures in behavioral or efficacy studies. Statistical power analysis (e.g., G*Power) must precede experiments to justify sample sizes .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Re-evaluate force field parameters in simulations (e.g., AMBER vs. CHARMM) and validate with experimental binding data (SPR/ITC). Consider off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays). Publish negative results to refine predictive algorithms and avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
